Cas no 892501-89-2 (N-methyl-3-(1,3-thiazol-2-yl)benzylamine)

N-Methyl-3-(1,3-thiazol-2-yl)benzylamine is a synthetic organic compound featuring a benzylamine core substituted with a methyl group and a 1,3-thiazol-2-yl moiety. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as a key intermediate in the synthesis of biologically active molecules. The thiazole ring enhances its potential for interactions with biological targets, while the methylamine group contributes to favorable solubility and reactivity. Its well-defined chemical properties make it suitable for use in medicinal chemistry research, including the development of enzyme inhibitors or receptor modulators. The compound is typically handled under controlled conditions due to its reactive functional groups.
N-methyl-3-(1,3-thiazol-2-yl)benzylamine structure
892501-89-2 structure
Product Name:N-methyl-3-(1,3-thiazol-2-yl)benzylamine
CAS No:892501-89-2
MF:C11H12N2S
MW:204.291380882263
CID:714492
PubChem ID:18525729
Update Time:2025-10-30

N-methyl-3-(1,3-thiazol-2-yl)benzylamine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine,N-methyl-3-(2-thiazolyl)-
    • N-methyl-1-[3-(1,3-thiazol-2-yl)phenyl]methanamine
    • N-Methyl-3-(1,3-thiazol-2-yl)benzylamine
    • Y4580
    • J-523651
    • DTXSID60594490
    • MS-22526
    • methyl({[3-(1,3-thiazol-2-yl)phenyl]methyl})amine
    • 892501-89-2
    • N-methyl-3-(1,3-thiazol-2-yl)benzylamine
    • Inchi: 1S/C11H12N2S/c1-12-8-9-3-2-4-10(7-9)11-13-5-6-14-11/h2-7,12H,8H2,1H3
    • InChI Key: MNTPWZTYKCKBQX-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1C1=CC=CC(=C1)CNC

Computed Properties

  • Exact Mass: 204.07200
  • Monoisotopic Mass: 204.07211956g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 53.2Ų

Experimental Properties

  • Density: 1.14
  • Boiling Point: 342°C at 760 mmHg
  • Flash Point: 160.6°C
  • Refractive Index: 1.59
  • PSA: 53.16000
  • LogP: 2.92040

N-methyl-3-(1,3-thiazol-2-yl)benzylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M103495-10mg
N-methyl-3-(1,3-thiazol-2-yl)benzylamine
892501-89-2
10mg
$ 50.00 2022-06-04
TRC
M103495-50mg
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$ 70.00 2022-06-04
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M103495-100mg
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$ 115.00 2022-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626121-250mg
N-methyl-1-(3-(thiazol-2-yl)phenyl)methanamine
892501-89-2 98%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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¥1891.00 2024-04-26

Additional information on N-methyl-3-(1,3-thiazol-2-yl)benzylamine

Comprehensive Overview of N-methyl-3-(1,3-thiazol-2-yl)benzylamine (CAS No. 892501-89-2)

N-methyl-3-(1,3-thiazol-2-yl)benzylamine, with the CAS number 892501-89-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique structural framework combining a benzylamine core with a thiazole heterocycle, making it a versatile intermediate for drug discovery and material science applications. Researchers are increasingly exploring its potential due to its bioactive properties and molecular versatility.

The thiazole ring in N-methyl-3-(1,3-thiazol-2-yl)benzylamine is a critical functional group, known for its presence in numerous FDA-approved drugs. This structural motif is associated with antimicrobial, anti-inflammatory, and anticancer activities, aligning with current trends in precision medicine and targeted therapy. The compound’s CAS No. 892501-89-2 is frequently searched in academic databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies.

In the context of green chemistry, N-methyl-3-(1,3-thiazol-2-yl)benzylamine is also being investigated for its potential in sustainable synthesis routes. With growing demand for eco-friendly intermediates, researchers are optimizing its production to minimize waste and energy consumption. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production).

Another emerging application of CAS No. 892501-89-2 lies in material science, where its electron-rich thiazole moiety contributes to the development of organic semiconductors and conductive polymers. These materials are pivotal for next-generation flexible electronics and energy storage devices, addressing consumer demand for wearable technology and renewable energy solutions.

From a commercial perspective, N-methyl-3-(1,3-thiazol-2-yl)benzylamine is listed in catalogs of major chemical suppliers, often under categories like pharmaceutical intermediates or heterocyclic building blocks. Its pricing and availability are influenced by factors such as raw material costs and regulatory compliance, which are common concerns for procurement specialists and R&D teams.

In summary, N-methyl-3-(1,3-thiazol-2-yl)benzylamine (892501-89-2) represents a multifaceted compound with applications spanning drug development, sustainable chemistry, and advanced materials. Its continued study promises to unlock innovations across these fields, resonating with contemporary scientific and industrial priorities.

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